2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

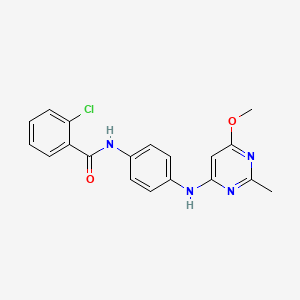

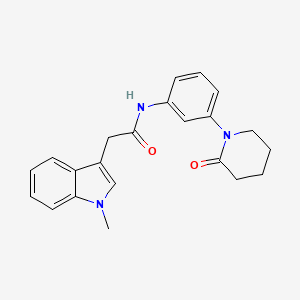

“2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2193061-16-2 . It has a molecular weight of 177.63 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .Mecanismo De Acción

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride works by crosslinking proteins when exposed to UV light. When this compound is added to a protein sample and exposed to UV light, it forms a covalent bond between the amino acid residues of the proteins that are in close proximity. This crosslinking can be used to identify the binding sites of proteins and to study protein-protein interactions.

Biochemical and Physiological Effects:

This compound does not have any known biochemical or physiological effects on its own. It is used as a research tool to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride is its ability to selectively crosslink proteins in a sample. This allows researchers to study specific protein-protein interactions and identify the binding sites of proteins. This compound is also easy to use and does not require any special equipment. However, this compound has some limitations. It is not suitable for studying protein interactions in vivo and can only be used in vitro. Additionally, this compound can only crosslink proteins that are in close proximity, which may limit its use in some experiments.

Direcciones Futuras

There are several future directions for the use of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride in scientific research. One direction is to use this compound to study protein interactions in complex biological systems, such as cells and tissues. Another direction is to develop new photoactivatable crosslinkers that are more selective and have higher efficiency than this compound. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry, to identify the binding sites of proteins and to study protein interactions in greater detail.

Métodos De Síntesis

The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride involves the reaction of 3-methyl-3H-diazirine with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) analysis.

Aplicaciones Científicas De Investigación

2-(3-Methyl-3H-diazirin-3-yl)morpholine hydrochloride has been widely used in scientific research to study protein-protein interactions. It can be used to identify the binding sites of proteins and to understand the mechanism of protein-protein interactions. This compound can also be used to study protein-DNA interactions and protein-ligand interactions. It has been used to study the binding of ligands to G protein-coupled receptors (GPCRs) and to identify the binding sites of small molecules on proteins.

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(3-methyldiazirin-3-yl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-6(8-9-6)5-4-7-2-3-10-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPIOWUMNHAVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)

![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)

![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)

![(E)-N'-(thiophen-2-ylmethylene)benzo[d][1,3]dioxole-5-carbohydrazide](/img/structure/B2457226.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2457228.png)